molecular formula C14H7ClF2N2O5 B11506541 2-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-nitrobenzamide

2-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-nitrobenzamide

Cat. No.: B11506541
M. Wt: 356.66 g/mol
InChI Key: ZZDYSIRHSFAQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-5-nitrobenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzodioxole ring, a nitro group, and a chloro substituent. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-5-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Nitro Group: Nitration of the benzodioxole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Amidation: The final step involves the formation of the amide bond by reacting the chlorinated nitrobenzodioxole with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles like ammonia, primary amines, thiols.

Major Products

    Oxidation: Nitroso derivatives, nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamides.

Scientific Research Applications

2-Chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-5-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-5-nitrobenzamide is not fully understood but is believed to involve interactions with specific molecular targets. The nitro group may participate in redox reactions, while the benzodioxole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)acetamide
  • 2-Chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)propanamide

Comparison

Compared to similar compounds, 2-chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-5-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the chloro, difluoro, and nitro substituents in the benzodioxole ring system makes this compound particularly interesting for further research and development.

Properties

Molecular Formula

C14H7ClF2N2O5

Molecular Weight

356.66 g/mol

IUPAC Name

2-chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-nitrobenzamide

InChI

InChI=1S/C14H7ClF2N2O5/c15-10-3-2-8(19(21)22)6-9(10)13(20)18-7-1-4-11-12(5-7)24-14(16,17)23-11/h1-6H,(H,18,20)

InChI Key

ZZDYSIRHSFAQQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)OC(O2)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.